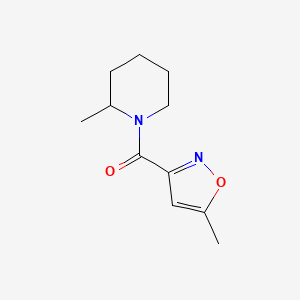![molecular formula C13H18N2O2 B7518394 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane, also known as CPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPIA is a cyclic amine that contains a carbonyl group and an isoxazole ring. This compound has been synthesized and studied for its biological activity, particularly its effect on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for inhibitory neurotransmission in the brain. By enhancing the activity of this receptor, this compound may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor in vitro. In vivo studies have shown that this compound can reduce anxiety and depression-like behaviors in animal models. It has also been shown to improve cognitive performance in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane is that it is a relatively simple compound to synthesize. It also has a high purity and can be easily characterized using standard analytical techniques. However, one limitation is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine the optimal dosing and to assess its long-term effects on cognitive function. Finally, there is potential for this compound to be used as a tool in neuroscience research. Its effects on the GABA-A receptor make it a promising compound for studying inhibitory neurotransmission in the brain.
Métodos De Síntesis
The synthesis of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane involves a multi-step process that begins with the reaction of cyclopropylamine with ethyl 3-oxobutanoate. This reaction forms a key intermediate that is then reacted with hydroxylamine to form the isoxazole ring. The final step involves the reduction of the carbonyl group to form the cyclic amine. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane has been the subject of several scientific studies due to its potential applications in research. One area of interest is its effect on the central nervous system. This compound has been shown to have anxiolytic and antidepressant properties in animal models. It has also been studied for its potential as a cognitive enhancer.
Propiedades
IUPAC Name |
azepan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-7-3-1-2-4-8-15)11-9-12(17-14-11)10-5-6-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYKRXAKKZEMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)


